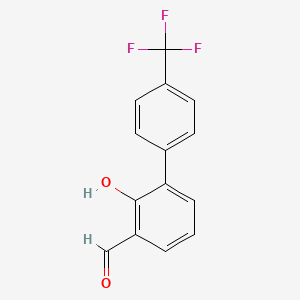

2-Formyl-6-(4-trifluoromethylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formyl-6-(4-trifluoromethylphenyl)phenol is a chemical compound with the CAS Number: 1261995-54-3. Its molecular formula is C14H9F3O2 and it has a molecular weight of 266.22 . The compound is also known by its IUPAC name 2-hydroxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Formyl-6-(4-trifluoromethylphenyl)phenol consists of a biphenyl group (two connected phenyl rings) with a trifluoromethyl group (-CF3) and a formyl group (-CHO) attached to it . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.22 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the scientific research applications of compounds structurally related to 2-Formyl-6-(4-trifluoromethylphenyl)phenol is in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Research by Jin et al. (2014) introduced heteroleptic iridium(III) complexes using 2-(5-(4-trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand, resulting in green phosphors with high photoluminescence quantum efficiency yields. These complexes were utilized in OLEDs, demonstrating superior performances with high peak current efficiency and low efficiency roll-off ratios, beneficial for maintaining high efficiency at higher current densities and luminance levels Jin et al., 2014.

Chemosensors

Another application is in the development of chemosensors for metal ion detection. Dey et al. (2016) synthesized a chemosensor using a compound structurally similar to 2-Formyl-6-(4-trifluoromethylphenyl)phenol for selective fluorescence sensing of Zn2+ ions. This chemosensor exhibited high sensitivity and selectivity towards Zn2+ detection, demonstrating its potential in bioimaging and environmental monitoring Dey et al., 2016.

Photoluminescence and Electroluminescence

Jing et al. (2017) explored the photoluminescence and electroluminescence properties of iridium(III) complexes using 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and derivatives of 2-Formyl-6-(4-trifluoromethylphenyl)phenol as ligands. These complexes were found to emit green and orange lights and exhibited high electron mobility, making them promising for OLED applications. The study highlights the potential of such complexes in enhancing the performance and efficiency of OLEDs Jing et al., 2017.

Safety and Hazards

The safety data sheet (MSDS) for 2-Formyl-6-(4-trifluoromethylphenyl)phenol is available for reference . It’s crucial to refer to this document for detailed safety and handling information. Always ensure to use appropriate personal protective equipment and follow safe laboratory practices when handling this compound.

properties

IUPAC Name |

2-hydroxy-3-[4-(trifluoromethyl)phenyl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)11-6-4-9(5-7-11)12-3-1-2-10(8-18)13(12)19/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADPPFMGFAJDQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685274 |

Source

|

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-(4-trifluoromethylphenyl)phenol | |

CAS RN |

1261995-54-3 |

Source

|

| Record name | 2-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)